molecular formula C17H16N2O7 B11054282 1,3-Bis(7-methoxy-1,3-benzodioxol-5-yl)urea

1,3-Bis(7-methoxy-1,3-benzodioxol-5-yl)urea

Cat. No.: B11054282
M. Wt: 360.3 g/mol
InChI Key: BUGIQZRHPKKHHA-UHFFFAOYSA-N
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Description

1,3-Bis(7-methoxy-1,3-benzodioxol-5-yl)urea is a synthetic organic compound characterized by the presence of two 7-methoxy-1,3-benzodioxol-5-yl groups attached to a central urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(7-methoxy-1,3-benzodioxol-5-yl)urea typically involves the reaction of 7-methoxy-1,3-benzodioxole with phosgene to form the corresponding isocyanate intermediate, which is then reacted with another equivalent of 7-methoxy-1,3-benzodioxole to yield the final urea compound. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(7-methoxy-1,3-benzodioxol-5-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-Bis(7-methoxy-1,3-benzodioxol-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In the case of receptor interaction, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(7-methoxy-1,3-benzodioxol-5-yl)urea is unique due to the presence of two benzodioxole groups, which confer specific electronic and steric properties.

Properties

Molecular Formula

C17H16N2O7

Molecular Weight

360.3 g/mol

IUPAC Name

1,3-bis(7-methoxy-1,3-benzodioxol-5-yl)urea

InChI

InChI=1S/C17H16N2O7/c1-21-11-3-9(5-13-15(11)25-7-23-13)18-17(20)19-10-4-12(22-2)16-14(6-10)24-8-26-16/h3-6H,7-8H2,1-2H3,(H2,18,19,20)

InChI Key

BUGIQZRHPKKHHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)NC(=O)NC3=CC4=C(C(=C3)OC)OCO4

Origin of Product

United States

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